

# Unveiling the Spectroscopic Signature of Sophoraflavanone B: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sophoraflavanone B

Cat. No.: B138219

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and physicochemical properties of natural compounds is paramount. This technical guide provides a detailed overview of the spectroscopic data for **Sophoraflavanone B**, a prenylated flavanone with potential therapeutic applications.

**Sophoraflavanone B**, a member of the flavonoid family, is a natural product found in plants of the Sophora genus. Its chemical structure, featuring a flavanone core with a prenyl group substitution, has drawn interest for its potential biological activities. Accurate and detailed spectroscopic data is the cornerstone for the unambiguous identification, characterization, and subsequent development of such compounds.

## Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for confirming the molecular weight and elemental composition of a compound. The mass spectrum of **Sophoraflavanone B** has been reported, providing key insights into its molecular formula.

Table 1: Mass Spectrometry Data for **Sophoraflavanone B**

Ionization Mode	Mass Analyzer	Precursor Ion (m/z)	Molecular Formula	Source
ESI	Q-TOF	[M-H] <sup>-</sup> 339.1238	C <sub>20</sub> H <sub>20</sub> O <sub>5</sub>	[1]

# Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the precise determination of the carbon-hydrogen framework. While comprehensive, publicly available  $^1\text{H}$  and  $^{13}\text{C}$  NMR data specifically attributed to **Sophoraflavanone B** is not readily found in indexed literature, related compounds from the *Sophora* species have been extensively studied. For comparative purposes and to aid in the potential identification of **Sophoraflavanone B** in complex mixtures, data for the closely related and more frequently reported Sophoraflavanone G is often utilized.

It is crucial for researchers to consult definitive phytochemical studies on *Sophora* species for the original reports on the isolation and full spectroscopic characterization of **Sophoraflavanone B**.

## Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following outlines a general methodology for the isolation and spectroscopic analysis of flavonoids like **Sophoraflavanone B** from plant material.

## Isolation and Purification

- **Extraction:** Dried and powdered plant material (e.g., roots of *Sophora flavescens*) is typically extracted with a suitable solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction.<sup>[2]</sup>
- **Fractionation:** The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.
- **Chromatography:** The fractions enriched with flavonoids are further purified using a combination of chromatographic techniques, including silica gel column chromatography,

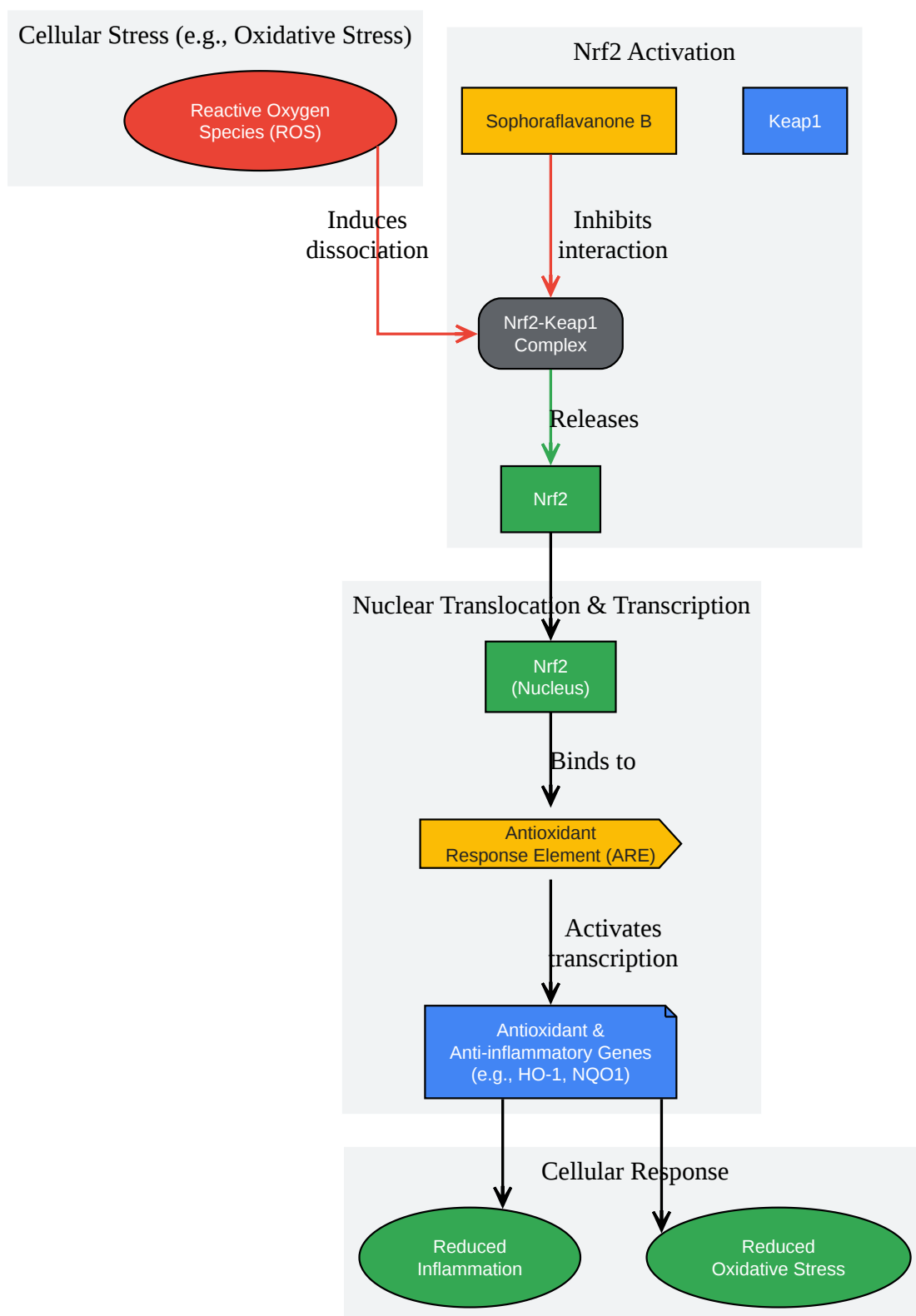
preparative thin-layer chromatography (PTLC), and high-performance liquid chromatography (HPLC).

## Spectroscopic Analysis

- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) is performed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.
- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{CD}_3\text{OD}$ , or  $\text{DMSO-d}_6$ ), and various 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are conducted to assign all proton and carbon signals unequivocally.

## Signaling Pathway Visualization

Prenylated flavonoids, including sophoraflavanones, are known to exert their biological effects through the modulation of various cellular signaling pathways. A key pathway implicated in the anti-inflammatory effects of these compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.



[Click to download full resolution via product page](#)

Caption: Anti-inflammatory signaling pathway of **Sophoraflavanone B** via Nrf2 activation.

This diagram illustrates how **Sophoraflavanone B** can mitigate inflammation and oxidative stress by promoting the translocation of Nrf2 to the nucleus, leading to the transcription of antioxidant and anti-inflammatory genes.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Sophoraflavanone B | C<sub>20</sub>H<sub>20</sub>O<sub>5</sub> | CID 480764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Sophoraflavanone B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138219#spectroscopic-data-nmr-ms-for-sophoraflavanone-b]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)